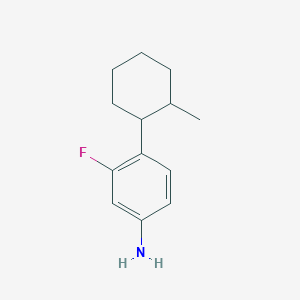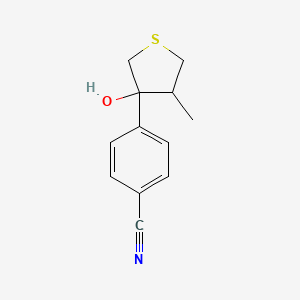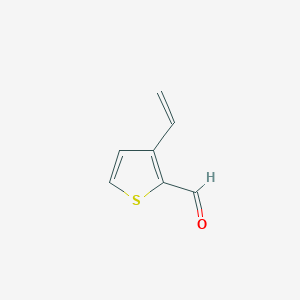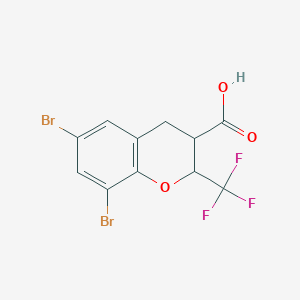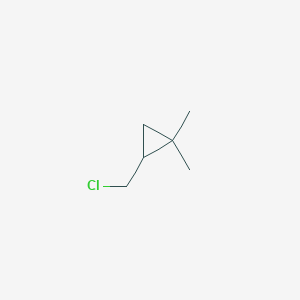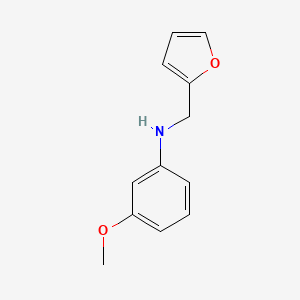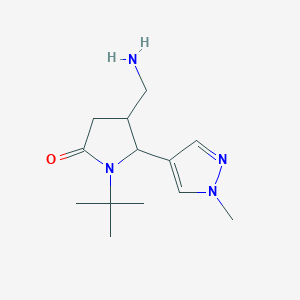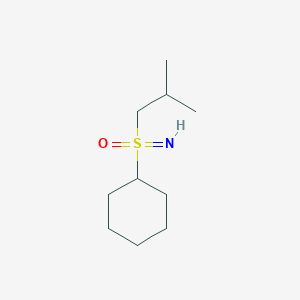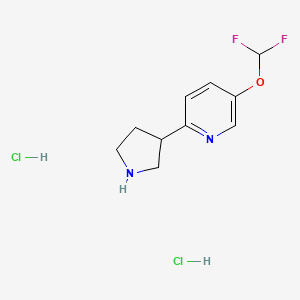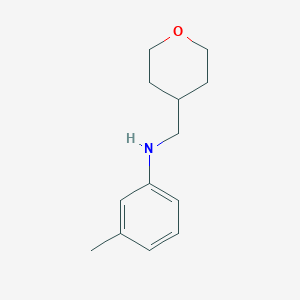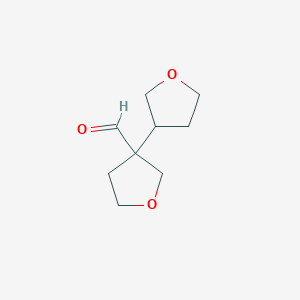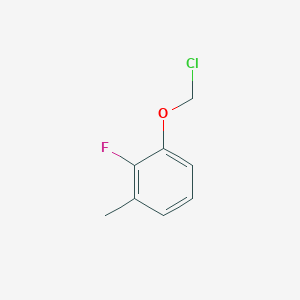
1-(Chloromethoxy)-2-fluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-2-fluoro-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-2-fluoro-3-methylbenzene typically involves the chloromethylation of 2-fluoro-3-methylphenol. The reaction is carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer better control over reaction parameters, leading to higher yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are utilized.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation and Reduction: Formation of quinones or hydroxy derivatives.
Scientific Research Applications
1-(Chloromethoxy)-2-fluoro-3-methylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-2-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially affecting cellular pathways and functions. The fluorine atom enhances the compound’s stability and reactivity, contributing to its unique chemical behavior.
Comparison with Similar Compounds
- 1-(Chloromethoxy)-2-fluorobenzene
- 1-(Chloromethoxy)-3-methylbenzene
- 1-(Methoxymethoxy)-2-fluoro-3-methylbenzene
Comparison: 1-(Chloromethoxy)-2-fluoro-3-methylbenzene stands out due to the presence of both a fluorine atom and a chloromethoxy group, which impart unique reactivity and stability. Compared to 1-(Chloromethoxy)-2-fluorobenzene, the additional methyl group in this compound increases its hydrophobicity and potential interactions with biological targets. In contrast to 1-(Chloromethoxy)-3-methylbenzene, the presence of the fluorine atom in this compound enhances its electron-withdrawing effects, influencing its chemical reactivity.
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-6-3-2-4-7(8(6)10)11-5-9/h2-4H,5H2,1H3 |
InChI Key |
GPCFHARMNCZNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


